4-Nitrophenyl chloroformate

Catalog No.
S750009
CAS No.
7693-46-1
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl chloroformate

CAS Number

7693-46-1

Product Name

4-Nitrophenyl chloroformate

IUPAC Name

(4-nitrophenyl) carbonochloridate

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H

InChI Key

NXLNNXIXOYSCMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl

Synonyms

Carbonochloridic Acid 4-Nitrophenyl Ester; (4-Nitrophenoxy)carbonyl Chloride; (p-Nitrophenoxy)carbonyl Chloride; 4-Nitrophenyl Carbonochloridate; 4-Nitrophenyl Chlorocarbonate; Chloroformic Acid 4-nitrophenyl Ester; Chloroformic Acid p-Nitrophenyl Es

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl

4-Nitrophenyl chloroformate is a chemical compound with the formula C₇H₄ClNO₄ and a CAS number of 7693-46-1. It is a colorless crystalline solid that is recognized for its role as a versatile reagent in organic synthesis, particularly for the activation of alcohols, thiols, and amines to form carbonates and carbamates. This compound has gained prominence as a safer alternative to phosgene in various

NPC acts as an acylating agent. The electrophilic carbonyl carbon (C=O) of the chloroformate group reacts with nucleophilic amine groups, forming an amide bond and releasing a chloride ion (Cl-).

Citation:

  • N-Terminal PEGylation of Proteins for Enhanced Dispersability - Bioconjugate Chem. 2004, 15 (3), 470-478

NPC is a hazardous material and requires careful handling in research settings:

  • Toxicity: NPC is toxic upon inhalation, ingestion, or skin contact. It can cause irritation and

Coupling Agent

One prominent application of NPC is as a coupling agent for the formation of various biomolecules, including:

  • Ureas: NPC facilitates the reaction between amines and carboxylic acids to form urea bonds, crucial for constructing peptide linkages and creating various pharmaceuticals [].
  • Carbamates: Similar to urea formation, NPC enables the coupling of amines with alcohols to generate carbamate linkages, finding applications in the synthesis of pesticides and fungicides [].
  • Carbonates: NPC can also mediate the reaction between alcohols and phenols to form carbonate bonds, valuable in the production of polycarbonates and other polymers [].

Solid-Phase Peptide Synthesis (SPPS)

NPC plays a crucial role in SPPS, a technique for constructing peptides efficiently. It acts as a building block, allowing for the introduction of specific functionalities onto the peptide side chains. This enables the creation of customized peptides with desired properties for research purposes, such as exploring protein-protein interactions or developing novel drug candidates [].

Other Applications

Beyond the aforementioned uses, NPC finds applications in other areas of scientific research, including:

  • Modification of biomolecules: NPC can be used to introduce nitrophenyl groups onto biomolecules, facilitating their detection and purification in research studies [].
  • Synthesis of complex molecules: Due to its reactivity, NPC can be employed in the multi-step synthesis of various complex organic molecules, contributing to the development of new materials and functional compounds [].

4-Nitrophenyl chloroformate primarily participates in nucleophilic substitution reactions. It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding carbonates and carbamates. A typical reaction involves adding 4-nitrophenyl chloroformate to a nucleophile in the presence of an amine base at room temperature. This process can yield stable products that can be further purified by techniques like column chromatography .

Additionally, 4-nitrophenyl chloroformate can hydrolyze in the presence of water, leading to the release of hydrogen chloride and the formation of 4-nitrophenol . The kinetics of this hydrolysis are influenced by factors such as pH and the presence of micellar solutions, which can enhance reaction rates under specific conditions .

The synthesis of 4-nitrophenyl chloroformate typically involves the reaction of 4-nitrophenol with phosgene or other chloroformates under controlled conditions. This process allows for the formation of 4-nitrophenyl chloroformate efficiently while minimizing hazardous by-products. Additionally, one-pot procedures have been developed where the intermediate formed during the reaction can be directly substituted with another nucleophile, streamlining the synthesis process .

4-Nitrophenyl chloroformate finds extensive applications across various fields:

  • Organic Synthesis: Used as a coupling reagent for forming carbonates and carbamates.
  • Bioconjugation: Facilitates the attachment of biomolecules for drug development and diagnostics.
  • Solid Phase Chemistry: Acts as a resin activation agent for peptide synthesis.
  • Chemical Fixation: Utilized in reactions involving carbon dioxide fixation with epoxides .

Studies have shown that 4-nitrophenyl chloroformate interacts effectively with hydroxyl groups in nucleosides and derivatives. This interaction leads to O-blocked nucleosides that are useful in various biochemical applications. The compound's ability to form stable linkages with proteins also underscores its importance in developing bioconjugates for therapeutic purposes .

Several compounds share structural or functional similarities with 4-nitrophenyl chloroformate. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Phenyl chloroformateSimilar reactivity towards alcoholsLess toxic than 4-nitrophenyl chloroformate
Benzyl chloroformateUsed for carbonate formationMore stable under certain conditions
2-Nitrophenyl chloroformateAnalogous reactivity but different substituentsMay exhibit different selectivity in reactions
4-Methoxyphenyl chloroformateSimilar functionality but with methoxy groupAlters solubility and reactivity profiles

The uniqueness of 4-nitrophenyl chloroformate lies in its balance between reactivity and stability, making it particularly valuable in laboratory settings where safety and efficiency are paramount . Its ability to replace more hazardous reagents like phosgene further enhances its appeal in synthetic organic chemistry.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7693-46-1

Wikipedia

4-Nitrophenyl carbonochloridate

General Manufacturing Information

Carbonochloridic acid, 4-nitrophenyl ester: ACTIVE

Dates

Modify: 2023-08-15
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019

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